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For Researchers, Scientists, and Drug Development Professionals

Abstract
NSC45586 is a small molecule inhibitor of the PH domain Leucine-rich repeat Protein

Phosphatase (PHLPP) family of serine/threonine phosphatases, specifically targeting PHLPP1

and PHLPP2. These phosphatases are critical negative regulators of important cell signaling

pathways, including the Akt and protein kinase C (PKC) cascades. By inhibiting PHLPP,

NSC45586 promotes the activation of these pro-survival pathways, making it a valuable tool for

studying cellular signaling and a potential starting point for the development of therapeutics for

a variety of diseases, including osteoarthritis and neurodegenerative disorders. This guide

provides a comprehensive overview of the discovery, chemical properties, mechanism of

action, and biological effects of NSC45586.

Discovery
NSC45586 was identified through a combination of chemical and virtual screening of the

National Cancer Institute (NCI) chemical repository. The discovery process aimed to identify

small molecules that could inhibit the phosphatase activity of the PP2C domain of PHLPP.
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The initial phase of discovery involved a high-throughput biochemical screen of the NCI

Diversity Set against the purified phosphatase domain of PHLPP2. While the precise, detailed

protocol for this specific screen is not publicly available, a representative experimental workflow

for such a screen is outlined below.
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Figure 1: Discovery workflow for NSC45586.

Chemical Properties
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NSC45586 is a small molecule with the molecular formula C19H16N4O4. Its chemical structure

and key properties are summarized below.

Property Value Reference

Molecular Formula C19H16N4O4

Molecular Weight 376.36 g/mol

CAS Number 739301-85-0

Chemical Name

2-(2-(4-

aminophenyl)hydrazinyl)-5-((4-

methoxyphenyl)amino)cyclohe

xa-2,5-diene-1,4-dione

SMILES
COc1ccc(NC2=CC(=O)C(=C(

C2=O)NNc2ccc(N)cc2)C)cc1

Calculated LogP (CLogP) 2.9

Topological Polar Surface Area

(TPSA)
114.7 Å²

Hydrogen Bond Donors 4

Hydrogen Bond Acceptors 6

Solubility Soluble in DMSO (82 mg/mL)

Stability

Stable in culture medium and

mouse plasma for at least 72

hours at 37°C

Synthesis
A detailed, step-by-step synthesis protocol for NSC45586 has not been published. However,

based on its chemical structure, a plausible retrosynthetic analysis suggests a convergent

synthesis approach.
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Plausible Retrosynthesis of NSC45586
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Figure 2: Plausible retrosynthetic analysis of NSC45586.

Mechanism of Action
NSC45586 functions as a selective inhibitor of PHLPP1 and PHLPP2. It targets the catalytic

PP2C phosphatase domain of these enzymes. By inhibiting PHLPP, NSC45586 prevents the

dephosphorylation of key downstream signaling molecules, leading to their sustained

activation.

The primary mechanism of NSC45586 involves a dual action:

Direct Inhibition: It occupies the substrate-binding site of the PHLPP phosphatase domain,

directly blocking its enzymatic activity.

Downregulation of Expression: Treatment with NSC45586 has been shown to reduce the

mRNA and protein levels of both PHLPP1 and PHLPP2.
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The inhibitory action of NSC45586 on PHLPP leads to the hyperactivation of the Akt signaling

pathway. This, in turn, affects downstream effectors such as the Forkhead box protein O1

(FOXO1). Notably, NSC45586 does not appear to significantly impact the ERK/MAPK signaling

pathway.
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PHLPP/Akt Signaling Pathway and the Effect of NSC45586

Growth Factors

Receptor Tyrosine Kinase (RTK)

PI3K

PIP3

 phosphorylates 

PIP2

PDK1

Akt

 phosphorylates 

Downstream Effectors
(e.g., FOXO1, PKC)

 activates 

PHLPP1/2

 dephosphorylates 

NSC45586

 inhibits 

Cell Survival, Proliferation,
and Growth

Click to download full resolution via product page

Figure 3: The PHLPP/Akt signaling pathway and the inhibitory action of NSC45586.
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Biological Activity and Experimental Protocols
NSC45586 has demonstrated significant biological activity in various in vitro and in vivo

models.

In Vitro Activity
Assay

Cell
Line/System

Endpoint IC50 Reference

Chondrocyte

Maturation

Primary Mouse

Chondrocytes

Glycosaminoglyc

an (GAG)

production

4 µM

Akt

Phosphorylation
COS-7 cells

Increased Akt

phosphorylation
70 µM

Representative Experimental Protocol: In Vitro Treatment of Chondrocytes

Cell Seeding: Plate primary immature mouse chondrocytes (IMCs) or ATDC5 cells at a

density of 5 x 105 cells/well in a 6-well plate.

Cell Culture: Culture cells overnight in DMEM supplemented with 10% FBS and 1%

penicillin/streptomycin to allow for cell adhesion.

Treatment: Treat the cells with NSC45586 at the desired concentration (e.g., 25 µM) for the

specified duration (e.g., 24 hours).

Analysis: Harvest cells for downstream analysis, such as RNA or protein extraction for qPCR

or Western blotting, respectively.

In Vivo Pharmacokinetics in Mice
Pharmacokinetic studies of NSC45586 have been conducted in male C57Bl/6J mice.
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Parameter 1.0 mg/kg (i.v.) 2.5 mg/kg (i.v.) 5.0 mg/kg (i.v.) Reference

Elimination Half-

life (t1/2)
4 hours 6 hours 6 hours

Volume of

Distribution (VD)
High High High

Elimination Time ~8 hours ~8 hours ~8 hours

Experimental Protocol: In Vivo Pharmacokinetic Study

Animal Model: Utilize male C57Bl/6J mice.

Drug Administration: Administer NSC45586 intravenously at doses of 1.0, 2.5, or 5.0 mg/kg.

Blood Collection: Collect blood samples at various time points over a 48-hour period.

Plasma Analysis: Determine the plasma concentration of NSC45586 using liquid

chromatography-mass spectrometry (LC-MS).

In Vivo Pharmacokinetic Analysis Workflow
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To cite this document: BenchChem. [An In-depth Technical Guide to NSC45586: Discovery
and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10825447#nsc45586-discovery-and-chemical-
properties]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10825447?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

